molecular formula C10H6F6O B8067312 2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone

2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone

Cat. No. B8067312
M. Wt: 256.14 g/mol
InChI Key: YRDXZCTXQWFCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroacetophenone is an organic compound with the formula CF3COC6H5. It is used as a chemical reagent .

  • Trifluoroacetic acid reacts directly with bromobenzene Grignard reagent in a one-step synthesis. The yield is about 60% .
  • At -40°C, in carbon disulfide solvent, under the action of Lewis acid AlCl3, trifluoroacetic anhydride reacts with the benzene ring to prepare it. The yield is about 70% .
  • Trifluoromethane gas reacts with benzoic ester or benzoyl chloride to prepare it. The yield is 70-80% .


Molecular Structure Analysis

The linear formula of 2,2,2-Trifluoroacetophenone is CF3COC6H5 .

  • Solubility: Practically insoluble in water, soluble in Chloroform, Ethyl Acetate .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

2,2,2-trifluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c1-5-4-6(9(11,12)13)2-3-7(5)8(17)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXZCTXQWFCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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